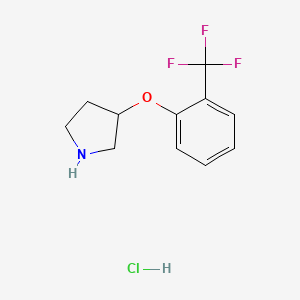
3-(2-(三氟甲基)苯氧基)吡咯烷盐酸盐
描述
“3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride” is an organic compound with the molecular formula C11H13ClF3NO . It has a molecular weight of 267.68 . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Molecular Structure Analysis
The InChI code for “3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride” is 1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-2-4-10(9)16-8-5-6-15-7-8;/h1-4,8,15H,5-7H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride” include a molecular weight of 267.68 . The compound has the IUPAC name "3-[2-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride" .科学研究应用
医药研究
3-(2-(三氟甲基)苯氧基)吡咯烷盐酸盐: 是一种具有潜在药学研究应用价值的化合物,这得益于其结构特性。 三氟甲基是许多药物中常见的结构单元,它有助于药物的生物活性及代谢稳定性 。 该化合物可以作为合成新型药物的砌块,尤其是在针对中枢神经系统的药物研发中,吡咯烷环经常出现在作为神经递质调节剂的药物中。
农药开发
三氟甲基在农药开发中也具有重要意义。 含有该基团的化合物已被用于合成杀虫剂和除草剂 。 3-(2-(三氟甲基)苯氧基)吡咯烷盐酸盐 中的苯氧基和吡咯烷部分可能在创造具有更高功效和选择性的新型农药方面发挥重要作用,从而更好地控制害虫和杂草。
安全和危害
生化分析
Biochemical Properties
3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The compound acts as an inhibitor of these enzymes, affecting the metabolic pathways of other compounds. Additionally, 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride has been shown to bind to certain receptors, influencing signal transduction pathways .
Cellular Effects
The effects of 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades. This modulation can result in altered gene expression profiles and metabolic fluxes within the cell . Furthermore, 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride exerts its effects through various mechanisms. It binds to specific sites on enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound inhibits the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride can activate certain signaling pathways by binding to GPCRs, resulting in downstream effects on gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride can induce toxicity, leading to adverse effects such as liver damage and alterations in metabolic functions . Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can affect metabolic fluxes and alter the levels of specific metabolites within the cell . Additionally, 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride has been shown to modulate the activity of key metabolic enzymes, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . Studies have shown that 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride can accumulate in the liver and other tissues, affecting their biochemical properties .
Subcellular Localization
The subcellular localization of 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize within the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and signaling pathways . The precise localization of 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride is essential for understanding its biochemical properties and potential therapeutic applications .
属性
IUPAC Name |
3-[2-(trifluoromethyl)phenoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-2-4-10(9)16-8-5-6-15-7-8;/h1-4,8,15H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOIUDARYMLXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673796 | |
| Record name | 3-[2-(Trifluoromethyl)phenoxy]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-92-1 | |
| Record name | Pyrrolidine, 3-[2-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(Trifluoromethyl)phenoxy]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


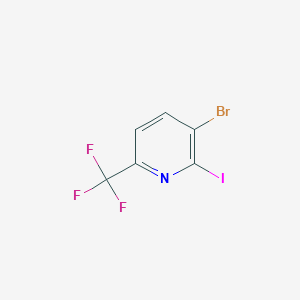
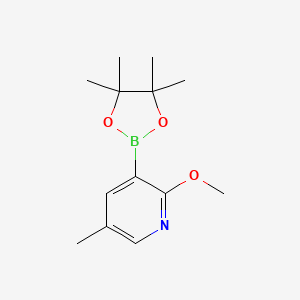

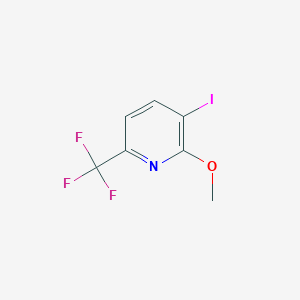
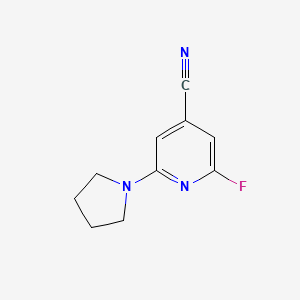
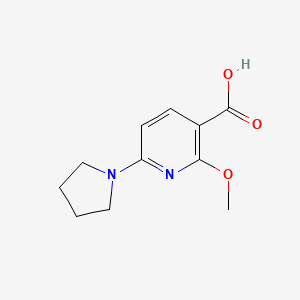
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1391174.png)
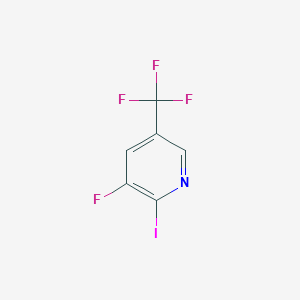
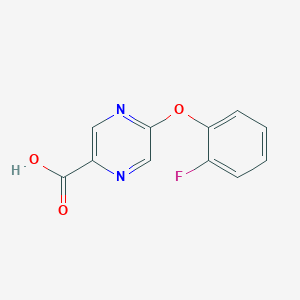
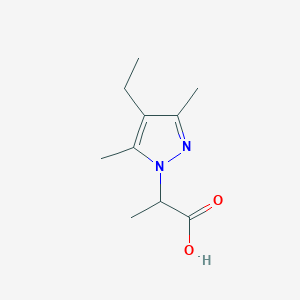
![1-(4-Fluorophenyl)-3,7-dimethyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1391183.png)

![3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1391186.png)

